Calystegine A7

Overview

Description

Calystegine A7 is a hydroxylated nortropane alkaloid derived from the tropane alkaloid biosynthetic pathway. It is found in various plant species, including potatoes, tomatoes, and cabbage. Notably, calystegines exhibit strong glycosidase inhibitory properties .

Synthesis Analysis

The synthesis of calystegines involves intricate biochemical pathways within plants. These alkaloids are biosynthesized through specific enzymatic reactions, although the exact details may vary depending on the plant species. Researchers have explored the biosynthetic pathways and identified key enzymes and genes involved in calystegine production .

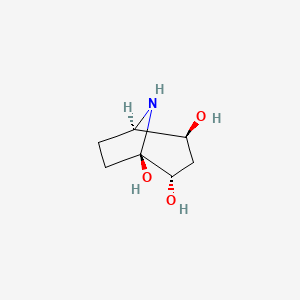

Molecular Structure Analysis

Calystegine A7 possesses a unique molecular structure. It is characterized by a nortropane core with hydroxyl groups at specific positions. The arrangement of these functional groups contributes to its biological activity. Further studies using spectroscopic techniques (such as NMR and mass spectrometry) have elucidated its precise structure .

Chemical Reactions Analysis

Calystegines participate in various chemical reactions. Their glycosidase inhibitory activity arises from interactions with specific enzymes involved in carbohydrate metabolism. Investigating the reactivity of calystegines with glycosidases and other biomolecules provides insights into their functional roles .

Scientific Research Applications

Carbohydrate Metabolism in Plants

Calystegines, including Calystegine A7, are hydroxylated nortropane alkaloids derived from the tropane alkaloid biosynthetic pathway . They are strong glycosidase inhibitors and occur in vegetables such as potatoes, tomatoes, and cabbage . Calystegine accumulation in root cultures was described to increase with carbohydrate availability . In a study, calystegine accumulation and expression of biosynthetic enzymes were related to genetic modifications in carbohydrate metabolism in potato tubers .

Glycosidase Inhibition

Calystegines are known for their strong glycosidase inhibitory properties . Glycosidases are enzymes that hydrolyze glycosidic bonds in complex sugars, and inhibitors of these enzymes can have significant effects on various biological processes.

Secondary Metabolism in Plants

Calystegines play a role in the secondary metabolism of plants . Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play important roles in plant defense against herbivory and other forms of biotic and abiotic stress.

Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs)

Calystegines, including Calystegine A7, have been shown to improve the metabolic activity of human adipose derived stromal stem cells (ASCs) under hyperglycaemic conditions . They reduce oxidative/ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway .

Oxidative Stress Reduction

Calystegines have been found to significantly diminish oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body, which can lead to cell and tissue damage.

Inflammation Reduction

Calystegines have been found to efficiently prevent the hyperglycaemia-mediated inflammatory response . This is evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .

Promotion of the AKT/PI3K/mTOR Pathway

Calystegines may exert their protective effect on HuASCs cells metabolic functions through the restoration of the defective PI3K/AKT/mTOR pathway . This pathway is important for cellular quiescence, proliferation, cancer, and longevity.

Mitochondrion-localized BAHD Acyltransferase Involvement

Calystegines are involved in the biosynthesis of 3β-tigloyloxytropane, a process that involves a mitochondrion-localized BAHD acyltransferase . This suggests a role for calystegines in mitochondrial function and metabolism.

Mechanism of Action

Target of Action

Calystegine A7, a tropane alkaloid , is believed to have similar targets to its close relative, Calystegine B2. The primary target of Calystegine B2 is Beta-glucosidase A , an enzyme that catalyzes the hydrolysis of the glycosidic bonds in beta-glucosides and oligosaccharides. The role of this enzyme is crucial in carbohydrate metabolism.

Mode of Action

These compounds are known to inhibit glycosidases, blocking carbohydrate metabolism . This inhibition could lead to changes in cellular processes that rely on these enzymes, potentially leading to therapeutic effects.

Biochemical Pathways

A study has identified a mitochondrion-localized bahd acyltransferase involved in calystegine biosynthesis . This enzyme, named 3β-Tigloyloxytropane Synthase (TS), catalyzes the formation of 3β-tigloyloxytropane, a key intermediate in calystegine biosynthesis . This suggests that Calystegine A7 may affect pathways involving these enzymes and their products.

Pharmacokinetics

It’s known that the compound is found in the feces of rattus norvegicus (rat species) , suggesting that it undergoes metabolic processing and excretion

Result of Action

Given its glycosidase inhibitory activity , it’s likely that the compound could affect cellular processes that rely on these enzymes. This could potentially lead to changes in cellular metabolism and other downstream effects.

properties

IUPAC Name |

(1R,2S,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-5-3-6(10)7(11)2-1-4(5)8-7/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMRMYVITPBGGD-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(CC(C1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H](C[C@@H]([C@@H]1N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223312 | |

| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calystegine A7 | |

CAS RN |

197565-90-5 | |

| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197565-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine A7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S,4S,5R)-8-Azabicyclo[3.2.1]octane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

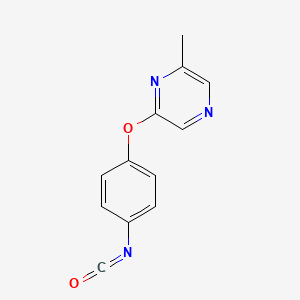

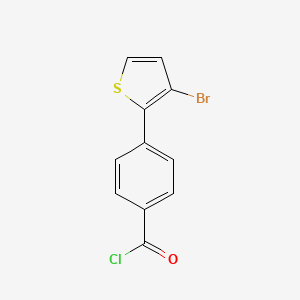

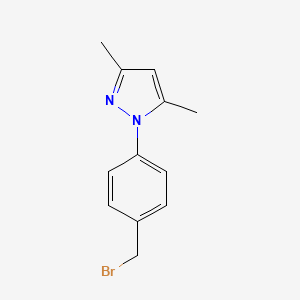

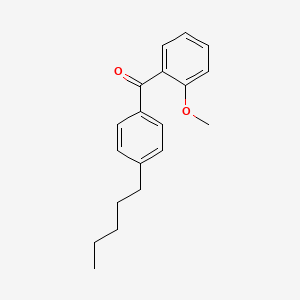

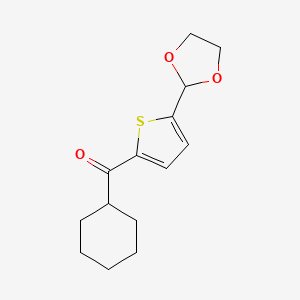

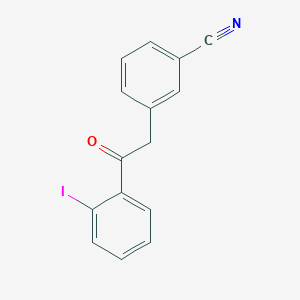

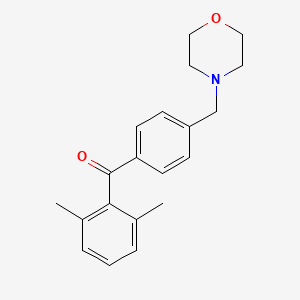

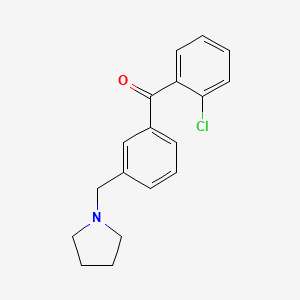

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B1614365.png)

![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)

![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)